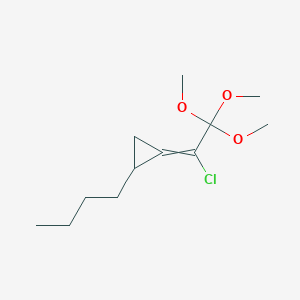![molecular formula C18H20ClNO3 B14372038 N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide CAS No. 90257-37-7](/img/structure/B14372038.png)
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide is an organic compound with a complex structure that includes a chlorinated aromatic ring, an ethoxy group, a methoxymethyl group, and a phenylacetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the intermediate compounds through a series of reactions such as halogenation, alkylation, and acylation. The final step often involves the coupling of these intermediates under specific reaction conditions, such as the use of a base or a catalyst, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and yield, often utilizing advanced techniques such as flow chemistry and automated synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-Chloro-4-methoxyphenyl]-2-phenylacetamide
- N-[3-Chloro-4-ethoxyphenyl]-2-phenylacetamide
- N-[3-Chloro-4-(methoxymethyl)phenyl]-2-phenylacetamide
Uniqueness
N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide is unique due to the presence of both ethoxy and methoxymethyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Propiedades
Número CAS |
90257-37-7 |
|---|---|
Fórmula molecular |
C18H20ClNO3 |
Peso molecular |
333.8 g/mol |
Nombre IUPAC |
N-[3-chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C18H20ClNO3/c1-3-23-18-14(12-22-2)10-15(11-16(18)19)20-17(21)9-13-7-5-4-6-8-13/h4-8,10-11H,3,9,12H2,1-2H3,(H,20,21) |
Clave InChI |
ZOLOBRHRPQFRCO-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1Cl)NC(=O)CC2=CC=CC=C2)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)

![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)


![15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione](/img/structure/B14372016.png)
![1-Methyl-4-{[5-(propane-1-sulfonyl)pentyl]oxy}benzene](/img/structure/B14372017.png)
